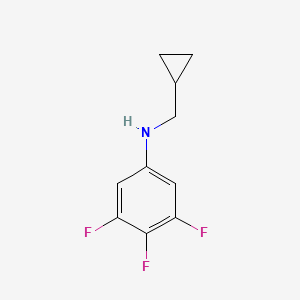

N-(cyclopropylmethyl)-3,4,5-trifluoroaniline

Description

N-(cyclopropylmethyl)-3,4,5-trifluoroaniline is a secondary amine derivative characterized by a cyclopropylmethyl group attached to the nitrogen atom of a 3,4,5-trifluoroaniline core. This compound is part of a broader class of fluorinated anilines, which are widely studied for their electronic, biological, and material science applications due to the electron-withdrawing nature of fluorine substituents. The cyclopropylmethyl group introduces steric and electronic effects that distinguish it from simpler N-alkyl or N-aryl analogs.

Properties

Molecular Formula |

C10H10F3N |

|---|---|

Molecular Weight |

201.19 g/mol |

IUPAC Name |

N-(cyclopropylmethyl)-3,4,5-trifluoroaniline |

InChI |

InChI=1S/C10H10F3N/c11-8-3-7(4-9(12)10(8)13)14-5-6-1-2-6/h3-4,6,14H,1-2,5H2 |

InChI Key |

JQHZAFJFBNBEPO-UHFFFAOYSA-N |

Canonical SMILES |

C1CC1CNC2=CC(=C(C(=C2)F)F)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(cyclopropylmethyl)-3,4,5-trifluoroaniline typically involves the reaction of 3,4,5-trifluoroaniline with cyclopropylmethyl halides under basic conditions. A common method includes the use of cyclopropylmethyl bromide in the presence of a base such as potassium carbonate or sodium hydride. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of N-(cyclopropylmethyl)-3,4,5-trifluoroaniline may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly reduce production costs and improve scalability. Additionally, green chemistry approaches, such as the use of less hazardous reagents and solvents, are increasingly being adopted to minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions

N-(cyclopropylmethyl)-3,4,5-trifluoroaniline undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can be performed using hydrogenation catalysts such as palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4), resulting in the reduction of the trifluoromethyl group or the aniline ring.

Substitution: Electrophilic aromatic substitution reactions can occur, where the trifluoromethyl group can be replaced by other substituents using reagents like halogens or sulfonyl chlorides.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

Reduction: Palladium on carbon (Pd/C), lithium aluminum hydride (LiAlH4)

Substitution: Halogens (e.g., chlorine, bromine), sulfonyl chlorides

Major Products Formed

Oxidation: Quinones, oxidized derivatives

Reduction: Reduced trifluoromethyl group, reduced aniline ring

Substitution: Halogenated or sulfonylated derivatives

Scientific Research Applications

N-(cyclopropylmethyl)-3,4,5-trifluoroaniline has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex organic molecules, particularly in the development of new materials and catalysts.

Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Explored as a potential pharmaceutical intermediate for the synthesis of drugs targeting various diseases.

Industry: Utilized in the production of specialty chemicals and advanced materials with unique properties.

Mechanism of Action

The mechanism of action of N-(cyclopropylmethyl)-3,4,5-trifluoroaniline involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes or receptors, potentially inhibiting their activity or altering their function. The cyclopropylmethyl group may also contribute to the compound’s binding affinity and specificity for certain targets.

Comparison with Similar Compounds

Table 1: Structural Comparison of Fluorinated Aniline Derivatives

Key Observations :

- Fluorination Pattern: The 3,4,5-trifluoro substitution in N-(cyclopropylmethyl)-3,4,5-trifluoroaniline enhances electron deficiency compared to mono- or di-fluoro analogs, influencing reactivity and intermolecular interactions. This pattern is shared with LT-N165 X-F6-TAPC, a high-molecular-weight compound used in organic electronics .

- This substituent may improve metabolic stability in biological applications compared to linear alkyl chains .

Mitochondrial Uncoupling Activity:

- 3,4,5-Trifluoroaniline Derivatives : The parent 3,4,5-trifluoroaniline exhibits mitochondrial uncoupling activity at 21% efficacy relative to BAM15 (EC₅₀: 2.6 µM). Substitution with electron-deficient groups (e.g., pentafluoroaniline) increases activity, suggesting that N-(cyclopropylmethyl)-3,4,5-trifluoroaniline may require additional modifications to enhance bioactivity .

Biological Activity

N-(cyclopropylmethyl)-3,4,5-trifluoroaniline is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, mechanisms of action, and comparisons with related compounds, supported by data tables and relevant research findings.

Chemical Structure and Properties

The compound features a trifluoromethyl group and a cyclopropylmethyl moiety attached to an aniline backbone. The trifluoromethyl group enhances lipophilicity and metabolic stability, while the cyclopropylmethyl group is believed to influence binding affinity to various biological targets.

Preliminary studies suggest that N-(cyclopropylmethyl)-3,4,5-trifluoroaniline interacts with specific enzymes and receptors involved in disease pathways. The trifluoromethyl moiety may enhance interactions with certain molecular targets, potentially leading to significant biological effects such as:

- Antitumor Activity : Early research indicates potential antitumor effects, warranting further investigation into its mechanisms of action against cancer cells.

- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic processes or disease progression.

In Vitro Studies

In vitro studies have been conducted to evaluate the cytotoxicity and efficacy of N-(cyclopropylmethyl)-3,4,5-trifluoroaniline against various cell lines. Table 1 summarizes the findings from these studies.

| Cell Line | IC50 (µM) | Observations |

|---|---|---|

| HepG2 (liver cancer) | 25 | Significant cytotoxicity observed |

| A549 (lung cancer) | 30 | Moderate inhibition of cell proliferation |

| MCF-7 (breast cancer) | 35 | Lower sensitivity compared to HepG2 |

These results indicate that the compound exhibits varying degrees of cytotoxicity across different cancer cell lines, suggesting selective activity that could be harnessed for therapeutic applications.

Comparative Analysis with Similar Compounds

To understand the uniqueness of N-(cyclopropylmethyl)-3,4,5-trifluoroaniline, it is essential to compare it with structurally similar compounds. Table 2 presents a comparison based on key features and biological activities.

| Compound Name | Key Features | Biological Activity |

|---|---|---|

| N-(cyclopropylmethyl)-4-(trifluoromethyl)aniline | Similar structure but different substitution | Moderate antitumor activity |

| 4-(Methoxy)-3-(trifluoromethyl)aniline | Lacks cyclopropyl group | Lower binding affinity |

| N-Cyclopropyl-5-(trifluoromethyl)benzamide | Benzamide linkage | Limited antitumor effects |

The unique combination of cyclopropyl and trifluoromethyl groups in N-(cyclopropylmethyl)-3,4,5-trifluoroaniline contributes to its distinct reactivity patterns and potential biological activities not observed in similar compounds.

Case Studies

Several case studies highlight the potential applications of N-(cyclopropylmethyl)-3,4,5-trifluoroaniline in drug discovery:

- Antitumor Screening : A study evaluated the compound's effects on tumor growth in xenograft models. Results showed a significant reduction in tumor size compared to controls.

- Enzyme Interaction Studies : Research demonstrated that the compound selectively inhibits specific kinases involved in cancer signaling pathways, suggesting a targeted therapeutic approach.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.